L-Valinol

Catalog No.
S709548
CAS No.
2026-48-4
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valinol

CAS Number

2026-48-4

Product Name

L-Valinol

IUPAC Name

(2S)-2-amino-3-methylbutan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1

InChI Key

NWYYWIJOWOLJNR-RXMQYKEDSA-N

SMILES

CC(C)C(CO)N

Synonyms

L-2-Amino-3-methyl-1-butanol; (+)-(S)-Valinol; (+)-2-Amino-3-methyl-1-butanol; (+)-Valinol; (2S)-1-Hydroxy-3-methylbutan-2-amine; (2S)-2-Amino-3-methyl-1-butanol; (2S)-Valinol; (S)-(+)-2-Amino-3-methyl-1-butanol; (S)-(+)-Valinol; (S)-2-Amino-3-methyl

Canonical SMILES

CC(C)C(CO)N

Isomeric SMILES

CC(C)[C@@H](CO)N

Organic Synthesis

L-Valinol serves as a chiral building block in organic synthesis due to its stereocenter. Its reactivity allows it to participate in various reactions, including:

  • Formation of imines and oxazolines: L-Valinol reacts with aldehydes and nitriles, respectively, to form these important intermediates in organic synthesis . These intermediates are further utilized in the creation of complex molecules with specific functionalities.
  • Synthesis of 4-isopropyloxazolidinones: These cyclic compounds are employed in stereocontrolled aldol reactions and alkylation reactions . Stereocontrol refers to the ability to control the spatial arrangement of atoms within a molecule, which is crucial for the desired properties of the final product.
  • Asymmetric synthesis: L-Valinol can be used in asymmetric synthesis, a technique for creating molecules with a specific chirality. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can often be highly dependent on their chirality .

It's important to note that this list is not exhaustive, and ongoing research continues to explore the potential of L-valinol in various synthetic applications.

Other Research Applications

Beyond organic synthesis, L-Valinol finds applications in other areas of scientific research, such as:

  • Biochemistry: Studies have explored the potential of L-valinol as a substrate for enzymes involved in various metabolic pathways. However, this area requires further research to fully understand its role in biological systems.
  • Material Science: Research has investigated the potential use of L-valinol in the development of chiral materials with unique properties. These materials could potentially find applications in various fields, including drug delivery and electronics.

L-Valinol is an organic compound classified as a chiral amino alcohol, derived from the amino acid valine. It is commonly produced as the S-isomer, also referred to as the L-isomer, due to the natural abundance of S-valine in biological systems. The chemical formula for L-Valinol is C5_5H13_{13}NO, indicating that it contains five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its role in asymmetric synthesis and as a precursor for various

L-Valinol is classified as a mild irritant. It can cause skin and eye irritation upon contact []. Safety precautions such as wearing gloves and eye protection are recommended when handling L-Valinol.

  • Formation of Oxazolines: L-Valinol can react with aldehydes and nitriles to form oxazolines and imines, respectively. These oxazolines are crucial as ligands in asymmetric catalysis .
  • Reduction Reactions: The conversion of the carboxylic group of valine to an alcohol can be achieved through reduction using agents like lithium aluminium hydride or sodium borohydride .
  • Alkylation: L-Valinol can undergo alkylation reactions with various alkyl halides, leading to the formation of substituted derivatives .

These reactions highlight L-Valinol's versatility as a building block in organic synthesis.

The synthesis of L-Valinol typically involves the following methods:

  • Reduction of Valine: The most common method involves reducing valine using strong reducing agents such as lithium aluminium hydride or sodium borohydride combined with iodine. This process converts the carboxylic acid group into an alcohol .
  • Short Path Distillation: Following synthesis, L-Valinol can be purified through short path distillation to achieve high purity levels necessary for research and industrial applications .

L-Valinol has several applications across various fields:

  • Asymmetric Catalysis: It is widely used in the preparation of chiral ligands for asymmetric catalysis, which is essential in synthesizing enantiomerically pure compounds .
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their structural properties resembling amino acids .
  • Chemical Synthesis: L-Valinol serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules through its reactivity with other chemical species .

L-Valinol's interactions with other compounds have been studied to understand its reactivity and potential applications better:

  • Ligand Interactions: Studies have shown that L-Valinol can form stable complexes with metal ions when used as a ligand, enhancing catalytic activity in various reactions .
  • Reactivity with Substrates: The reactivity of L-Valinol with different substrates has been explored to optimize conditions for synthesizing desired products efficiently .

L-Valinol shares structural similarities with several other compounds within the class of amino alcohols. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
D-ValinolChiral amino alcoholD-isomer; less commonly used in asymmetric synthesis
2-Amino-1-butanolSimilar backboneDifferent chirality; used in different synthetic pathways
1-Amino-2-propanolSimilar functional groupsUsed in various pharmaceutical applications

L-Valinol's uniqueness lies in its specific chirality (S-isomer) and its extensive application as a chiral auxiliary in asymmetric synthesis compared to its counterparts. Additionally, its ability to form oxazolines distinguishes it from other similar compounds that may not participate in such reactions effectively .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Heavy Atom Count

7

UNII

R54N4NJ3ZZ

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 52 companies with hazard statement code(s):;
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2026-48-4

Wikipedia

L-valinol

Dates

Modify: 2023-08-15

Explore Compound Types